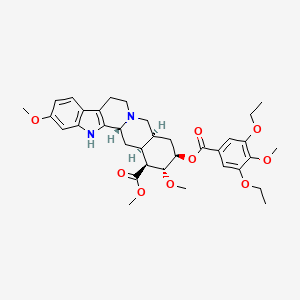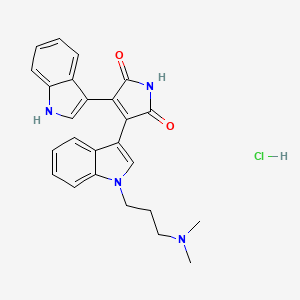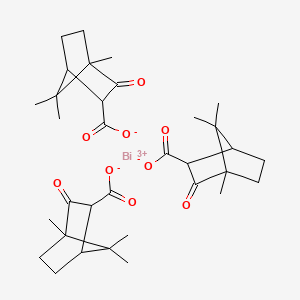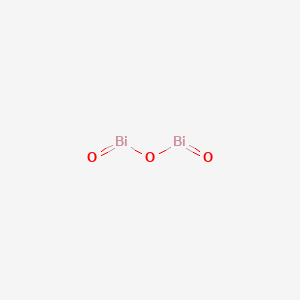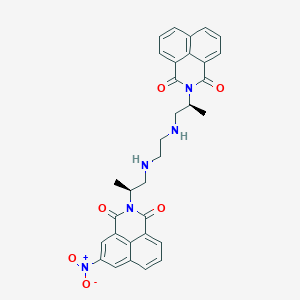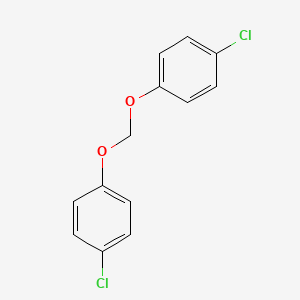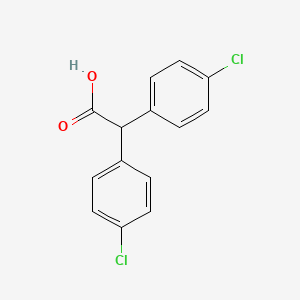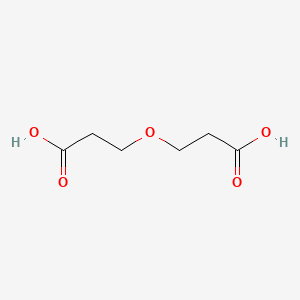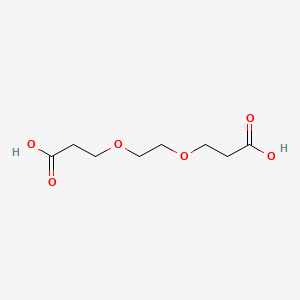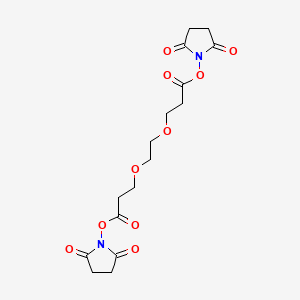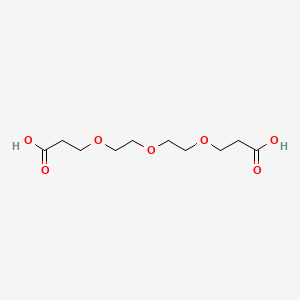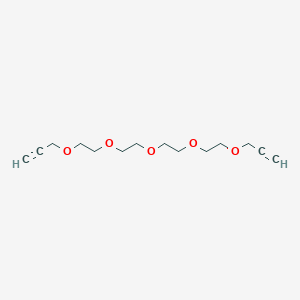
Bis-propargyl-PEG5
Overview
Description
Bis-propargyl-PEG5 is a chemical compound that serves as a crosslinker containing propargyl groups at both ends. The propargyl groups react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry to form stable triazole linkages . This compound is particularly useful in various scientific research applications due to its ability to increase solubility in aqueous media and facilitate the synthesis of complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-propargyl-PEG5 is synthesized through a series of chemical reactions involving the introduction of propargyl groups at both ends of a polyethylene glycol (PEG) chain. The typical synthetic route involves the reaction of PEG with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through column chromatography and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Bis-propargyl-PEG5 primarily undergoes Click Chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the formation of a stable triazole linkage between the propargyl groups and azide-bearing compounds .
Common Reagents and Conditions
Reagents: Copper sulfate (CuSO4), sodium ascorbate, azide-bearing compounds
Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Major Products
The major product formed from the reaction of this compound with azide-bearing compounds is a triazole-linked compound. This product is highly stable and can be used in various applications, including drug delivery and bioconjugation .
Scientific Research Applications
Bis-propargyl-PEG5 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis-propargyl-PEG5 involves the formation of stable triazole linkages through Click Chemistry. The propargyl groups at both ends of the compound react with azide-bearing compounds in the presence of a copper catalyst, resulting in the formation of a triazole ring. This reaction is highly specific and efficient, making this compound a valuable tool in various applications .
Comparison with Similar Compounds
Similar Compounds
Bis-succinimide ester-activated PEG: Used for crosslinking between primary amines in proteins and other molecules.
Propargyl PEG: Widely used in Click Chemistry by reaction with azide-bearing compounds.
Uniqueness
Bis-propargyl-PEG5 is unique due to its ability to form stable triazole linkages through Click Chemistry. This property makes it highly valuable in applications requiring the conjugation of biomolecules and the synthesis of complex molecules. Its hydrophilic PEG spacer also increases solubility in aqueous media, further enhancing its utility in various fields .
Properties
IUPAC Name |
3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O5/c1-3-5-15-7-9-17-11-13-19-14-12-18-10-8-16-6-4-2/h1-2H,5-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPHAZIYRMYSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


